molecular formula C18H26O B158144 3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran CAS No. 1922-67-4

3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran

Cat. No. B158144
CAS RN: 1922-67-4
M. Wt: 258.4 g/mol
InChI Key: HIEQGQHLWHRFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran, also known as α-Lapachone, is a natural compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In

Mechanism Of Action

The mechanism of action of α-Lapachone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. It has also been found to inhibit the activity of certain enzymes, such as topoisomerase and NAD(P)H:quinone oxidoreductase (NQO1), which are involved in DNA replication and repair.

Biochemical And Physiological Effects

α-Lapachone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. It has also been found to have anti-inflammatory and anti-microbial properties.

Advantages And Limitations For Lab Experiments

One of the advantages of using α-Lapachone in lab experiments is its wide range of biological activities. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, which makes it a valuable compound for studying various biological processes. However, one of the limitations of using α-Lapachone is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on α-Lapachone. One area of interest is its potential use in combination with other anti-cancer agents to enhance their efficacy. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of α-Lapachone and its potential therapeutic applications.

Synthesis Methods

α-Lapachone can be synthesized from lapachol, which is a natural compound found in the bark of the lapacho tree. The synthesis process involves the reduction of lapachol using sodium borohydride in the presence of a palladium catalyst. The resulting compound is then purified using chromatography techniques.

Scientific Research Applications

α-Lapachone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to have anti-inflammatory and anti-microbial properties.

properties

CAS RN

1922-67-4

Product Name

3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

IUPAC Name

4,6,6,9,9-pentamethyl-3,4,7,8-tetrahydro-1H-benzo[g]isochromene

InChI

InChI=1S/C18H26O/c1-12-10-19-11-13-8-15-16(9-14(12)13)18(4,5)7-6-17(15,2)3/h8-9,12H,6-7,10-11H2,1-5H3

InChI Key

HIEQGQHLWHRFOV-UHFFFAOYSA-N

SMILES

CC1COCC2=CC3=C(C=C12)C(CCC3(C)C)(C)C

Canonical SMILES

CC1COCC2=CC3=C(C=C12)C(CCC3(C)C)(C)C

Other CAS RN

1922-67-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.